molecular formula C14H21N3O2 B1378892 Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate CAS No. 886770-90-7

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B1378892
CAS No.: 886770-90-7
M. Wt: 263.34 g/mol
InChI Key: BPWOXCWPHVVITM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate (CAS 886770-96-3) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperazine ring, a privileged scaffold frequently employed in drug discovery to optimize physicochemical properties and serve as a core template for arranging pharmacophoric groups . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and allows for selective deprotection during multi-step synthetic sequences. This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. Piperazine derivatives are extensively represented in FDA-approved drugs across various therapeutic classes, including kinase inhibitors for oncology, antipsychotics, antidepressants, and antiviral agents . The specific substitution pattern of the pyridin-2-yl group at the 3-position of the piperazine ring makes it a valuable synthon for constructing novel compounds targeting these and other disease areas. Researchers employ this intermediate in key synthetic transformations such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to access potential drug candidates . The product is provided with a guaranteed high level of purity to ensure consistent and reliable results in sensitive research applications. It is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-6-4-5-7-15-11/h4-7,12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOXCWPHVVITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886770-90-7
Record name tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate
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Preparation Methods

Method Description

This method involves a visible-light photocatalytic reaction where 2-aminopyridine and piperazine-1-tert-butyl formate react in the presence of an acridine salt photocatalyst and an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane solvent. The reaction is irradiated with blue LED light under an oxygen atmosphere.

Reaction Conditions and Procedure

Reagent / Condition Amount (per 0.2 mmol scale) Role
2-Aminopyridine 0.2 mmol (1.0 eq) Pyridine substrate
Piperazine-1-tert-butyl formate 0.2 mmol (1.0 eq) Piperazine source
Acridine salt photocatalyst 0.01 mmol (0.1 eq) Photocatalyst
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq) Oxidant
Anhydrous dichloroethane 2 mL Solvent
Blue LED irradiation 10 hours Light source for photocatalysis
Atmosphere Oxygen, purged 3 times Oxidizing environment

Outcome and Advantages

  • The reaction yields the target this compound as a colorless white solid with up to 95% yield.
  • The one-step process significantly shortens the synthesis route.
  • The method avoids heavy metals and hydrogen gas, enhancing safety and environmental friendliness.
  • Byproduct formation is minimized, improving product purity and yield.

Mechanistic Insight

The acridine salt photocatalyst absorbs visible light, generating reactive species that facilitate the coupling of 2-aminopyridine and the piperazine derivative under mild oxidative conditions, promoting selective C–N bond formation.

Iodination and Palladium-Catalyzed Coupling Method

Method Description

This two-step method involves:

Step 1: Iodination of 2-Aminopyridine

  • Reagents: 2-aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid.
  • The reaction introduces an iodine substituent at the 5-position of the pyridine ring.
  • This step prepares a reactive intermediate for subsequent coupling.

Step 2: Palladium-Catalyzed Coupling

Component Amount (relative to 2-amino-5-iodopyridine) Role
Ligand (Xantphos) 0.11–0.13 times weight Stabilizes Pd catalyst
Catalyst (Pd2(dba)3) 0.08–0.10 times weight Catalyzes coupling
Solvent (Toluene) 1.4–1.7 times weight Reaction medium
Boc-piperazine Excess (approx. 2 eq) Piperazine source
Sodium tert-butoxide Base, quantity adjusted accordingly Deprotonates piperazine
Temperature 75–100 °C Reaction temperature
Stirring time 2–4 hours Ensures reaction completion
Oxygen content ≤ 0.5% Controlled to prevent oxidation

Procedure Summary

  • Ligand and Pd catalyst are pre-mixed in toluene at 30 °C for 3 hours under low oxygen.
  • 2-amino-5-iodopyridine, Boc-piperazine, sodium tert-butoxide, and toluene are mixed and heated to 75 °C.
  • The catalyst mixture is added, and the temperature is raised to 100 °C for 2 hours.
  • The product is isolated with an 80–85% yield after purification.

Advantages and Improvements

  • This method replaces a conventional four-step synthesis with two main reactions, reducing complexity.
  • It avoids oxidation and reduction steps that pose safety and environmental risks.
  • The process offers good yield and purity with simpler post-reaction workup.
  • Controlled oxygen levels improve reaction selectivity and safety.

Comparative Summary of Preparation Methods

Feature Photocatalytic Method Iodination + Pd-Catalyzed Coupling
Number of steps One-step Two-step
Catalyst type Organic photocatalyst (acridine salt) Palladium complex with Xantphos ligand
Reaction conditions Blue LED irradiation, oxygen atmosphere, room temp Heating (75–100 °C), inert atmosphere with low oxygen
Yield Up to 95% 80–85%
Environmental impact Low (no heavy metals, mild conditions) Moderate (uses Pd catalyst, organic solvents)
Safety considerations Avoids hydrogen gas, mild oxidants Requires careful oxygen control, heating
Complexity Simple, fewer reagents More complex, requires ligand and catalyst prep

Research Findings and Notes

  • The photocatalytic method is a recent innovation focusing on green chemistry principles, providing a safer and cost-effective route with high yield and fewer byproducts.
  • The palladium-catalyzed method is well-established in organic synthesis, offering reliable coupling but with more complex reagent handling and moderate environmental concerns.
  • Both methods utilize tert-butyl protection on the piperazine nitrogen to enhance stability and facilitate purification.
  • Choice of method depends on available equipment (e.g., LED photoreactor), scale, and environmental/safety priorities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of a nitro group can produce the corresponding amine .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate has been identified as a promising lead compound for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties. The compound's piperazine core is significant in drug design, as piperazine derivatives are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit antimicrobial properties. This compound may serve as a scaffold for synthesizing new antimicrobial agents effective against resistant bacterial strains. The presence of the pyridine moiety is particularly relevant, as it can enhance the interaction with bacterial targets .

Central Nervous System (CNS) Disorders

The compound's potential application in treating CNS disorders is under investigation. Piperazine derivatives have shown promise in modulating neurotransmitter systems, which could lead to therapeutic effects in conditions such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors warrant further exploration through in vitro and in vivo studies .

Biochemical Research

In biochemical research, this compound can be utilized as a non-ionic organic buffering agent, particularly in cell culture applications where maintaining pH is crucial. Its buffering capacity allows it to stabilize pH levels within a range conducive to various biological processes .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity or altering pharmacokinetic properties. Understanding the synthesis pathways is essential for developing derivatives with improved efficacy and safety profiles .

Comparative Structural Analysis

A comparative analysis of similar compounds reveals the versatility of the piperazine core:

Compound NameStructural FeaturesNotable Activities
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylateSimilar piperazine core; different pyridine substitutionAntimicrobial properties
tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylateAromatic substitution; enhanced lipophilicityPotential FAK inhibition
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylateCyanophenyl group; varied electronic propertiesAntimicrobial activity

This table highlights how variations in the structure can lead to different biological activities, emphasizing the importance of structural optimization in drug development .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Agents : Research has demonstrated that piperazine derivatives can effectively target gram-positive bacteria through novel mechanisms that inhibit protein synthesis .
  • CNS Modulators : Investigations into similar compounds have indicated potential anxiolytic effects, suggesting that structural analogs of this compound could also exhibit similar therapeutic benefits .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on target proteins . This interaction can lead to changes in the conformation and function of the target protein, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine-carboxylate derivatives arises from variations in substituent groups on the piperazine ring and pyridine moiety. Below is a detailed comparison with key analogues:

Substituent Position on the Piperazine Ring

  • Tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (4-substituted analogue):
    • The pyridin-2-yl group at the 4-position alters steric and electronic interactions compared to the 3-position isomer. This positional change impacts conformational flexibility and binding affinity in biological systems. For example, 4-substituted derivatives are more commonly reported in kinase inhibitor scaffolds due to improved alignment with ATP-binding pockets .
    • Example : Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) exhibits higher lipophilicity (logP = 2.1) and enhanced cellular permeability compared to the 3-substituted parent compound .

Functional Group Modifications on the Pyridine Ring

Compound Name Substituent on Pyridine Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate None (parent compound) 277.18 Intermediate for further derivatization; moderate solubility in polar solvents (12 mg/mL)
Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) 5-CF₃ 332.15 Increased lipophilicity (logP = 2.1); used in CNS-targeting drug candidates
Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate 5-CH₂OH 293.37 Enhanced aqueous solubility (35 mg/mL); precursor for prodrug strategies
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-CN, 6-Ph 379.43 High yield (95%); used in fluorescent probes and metal-chelating agents
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Br, 3-CN 367.22 Key intermediate for Suzuki-Miyaura cross-coupling reactions

Physicochemical and Pharmacokinetic Properties

Property Parent Compound 5-CF₃ Derivative (A9) 5-CH₂OH Derivative
LogP 1.5 2.1 0.8
Aqueous Solubility (mg/mL) 12 8 35
Plasma Stability (t₁/₂) >24 h >24 h 12 h
CYP3A4 Inhibition Weak (IC₅₀ > 50 µM) Moderate (IC₅₀ = 25 µM) Weak (IC₅₀ > 50 µM)

Biological Activity

Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group, a piperazine ring, and a pyridine moiety. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 250.30 g/mol. The structural characteristics contribute to its unique reactivity patterns and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may exhibit enzyme inhibition or receptor modulation, facilitated by non-covalent interactions such as hydrogen bonding. The piperazine ring can mimic natural substrates or inhibitors, allowing for binding to active or allosteric sites on target proteins.

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown significant enzyme inhibition properties. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit histamine H3 receptors with high affinity (K_i values ranging from 16.0 to 120 nM) . These interactions suggest potential therapeutic applications in treating conditions like allergies and neurological disorders.

Antimicrobial Properties

Piperazine derivatives have been reported to possess antimicrobial activities. For example, modifications in the piperazine structure can enhance lipophilicity and improve antimicrobial efficacy against various pathogens. The specific activity of this compound against multidrug-resistant bacteria remains an area for further investigation.

Anticancer Activity

Some studies have highlighted the potential anticancer properties of related compounds. For instance, certain piperazine derivatives have demonstrated cytotoxic effects on cancer cell lines, with significant inhibition of cell proliferation observed . The precise mechanisms through which this compound exerts its anticancer effects require additional research.

Table: Summary of Biological Activities

Activity Description References
Enzyme InhibitionHigh affinity for histamine H3 receptors; potential for treating allergies
AntimicrobialModifications enhance efficacy against pathogens; requires further study
AnticancerCytotoxic effects observed in cancer cell lines; needs more research

Research Insights

A study investigating the binding affinity of various piperazine derivatives found that the introduction of specific functional groups significantly enhanced their biological activity. Compounds with pyridine substitutions exhibited promising results in preclinical models, indicating their potential as drug candidates .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H NMR (CDCl₃) identifies protons on the piperazine ring (δ 3.0–3.6 ppm), pyridyl protons (δ 7.0–8.5 ppm), and tert-butyl groups (δ 1.46 ppm, singlet). ¹³C NMR confirms carbonyl (δ 154–157 ppm) and aromatic carbons .
  • HRMS : Accurate mass analysis (e.g., m/z 341.1972 [M+H]⁺) validates molecular formula .
  • LCMS : Monitors reaction progress and purity (e.g., m/z 372.2 [M+H]⁺ for intermediates) .

What strategies mitigate byproduct formation during nucleophilic substitution reactions on the piperazine ring?

Q. Advanced

  • Steric shielding : The tert-butyl group reduces undesired side reactions at the piperazine nitrogen by sterically hindering nucleophilic attack .
  • Regioselective protection : Temporary protecting groups (e.g., Boc) on specific nitrogens direct reactivity to desired positions .
  • Reaction monitoring : TLC or LCMS tracks intermediate formation, allowing early termination to minimize degradation .
    For example, in the synthesis of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, careful control of diazo transfer reagents (e.g., tetramethylguanidine) prevents overfunctionalization .

What are common functionalization reactions applicable to this compound?

Q. Basic

  • Oxidation : Potassium permanganate converts alcohol or amine side chains to ketones or carboxylic acids .
  • Reduction : LiAlH₄ reduces esters to alcohols or amines .
  • Nucleophilic substitution : Sodium hydride in DMF facilitates substitution at the pyridyl or piperazine positions .
    For instance, bromopyridine intermediates undergo cross-coupling to introduce aryl or heteroaryl groups .

How does the steric environment of the tert-butyl group influence reactivity in cross-coupling reactions?

Advanced
The tert-butyl group:

  • Enhances stability : Protects the piperazine nitrogen from oxidation or unwanted side reactions during prolonged heating .
  • Modulates electronic effects : Electron-donating properties increase electron density on the piperazine ring, favoring electrophilic aromatic substitution on the pyridyl moiety .
  • Impacts crystallization : Bulky tert-butyl groups promote specific crystal packing, aiding in X-ray diffraction studies for structural confirmation .
    For example, in Suzuki reactions, steric bulk reduces competing coordination of palladium to the piperazine nitrogen, improving regioselectivity .

How can computational modeling guide the design of this compound derivatives?

Q. Advanced

  • DFT calculations : Predict reaction pathways for substitutions or couplings, optimizing bond angles and energies .
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes or receptors) .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystals to predict solubility and stability .
    For instance, studies on similar piperazine derivatives used CrystalExplorer to analyze hydrogen-bonding networks, guiding solvent selection for recrystallization .

What are the challenges in deprotecting the tert-butyl group under acidic conditions?

Q. Advanced

  • Acid sensitivity : Prolonged exposure to HCl/dioxane (4 M) may degrade the piperazine ring. Controlled reaction times (3 hours at room temperature) prevent decomposition .
  • Alternative deprotection : Trifluoroacetic acid (TFA) in dichloromethane offers milder conditions but requires neutralization with potassium carbonate .
    Post-deprotection, rapid purification (e.g., trituration with ethyl acetate) isolates the free piperazine without side products .

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